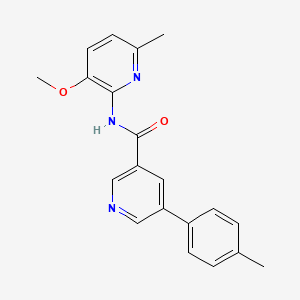![molecular formula C15H9BrClFN4O B7663640 5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7663640.png)
5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide involves the inhibition of several enzymes, as mentioned earlier. CDK2 is a key regulator of the cell cycle and is overexpressed in several types of cancer. Inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis in cancer cells. GSK-3β is involved in several signaling pathways, including the insulin signaling pathway. Inhibition of GSK-3β has been linked to improved insulin sensitivity and glucose uptake in diabetic patients. HDAC1 is involved in the regulation of gene expression and is overexpressed in several types of cancer. Inhibition of HDAC1 by this compound leads to the activation of tumor suppressor genes and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth in several types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic patients. However, further studies are required to determine the long-term safety and efficacy of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity and lack of selectivity. Further studies are required to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on 5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide. One of the main areas of research is the development of more selective inhibitors of CDK2, GSK-3β, and HDAC1. This will help to minimize the potential side effects of this compound. Another area of research is the development of novel drug delivery systems for this compound, which will help to improve its bioavailability and efficacy. Finally, further studies are required to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide involves several steps. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(3-chloropyridin-2-yl)pyrazole-3-amine to form the intermediate product. Finally, the intermediate product is treated with bromine to obtain the desired product.
Applications De Recherche Scientifique
5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide has been extensively studied for its potential applications in drug discovery and development. It is a potent inhibitor of several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and histone deacetylase 1 (HDAC1). Inhibition of these enzymes has been linked to several diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN4O/c16-9-3-4-12(18)10(8-9)15(23)20-13-5-7-22(21-13)14-11(17)2-1-6-19-14/h1-8H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFKHSHRWBNYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)NC(=O)C3=C(C=CC(=C3)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea](/img/structure/B7663567.png)
![N-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-methylsulfanylaniline](/img/structure/B7663574.png)
![(3S)-1-[3-(furan-2-carbonylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7663586.png)
![2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol](/img/structure/B7663587.png)
![1-(4-methylphenyl)sulfonyl-N-[(5-methylpyridin-2-yl)methyl]propan-2-amine](/img/structure/B7663607.png)
![2-benzyl-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]cyclohexan-1-amine](/img/structure/B7663622.png)
![Methyl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7663625.png)

![1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol](/img/structure/B7663633.png)
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7663648.png)
![3-chloro-2-fluoro-N-[[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663651.png)
![4-[1-(2,4-Dimethylphenyl)imidazol-2-yl]sulfonylbutanenitrile](/img/structure/B7663656.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
![5-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7663665.png)
